molecular formula C16H16N4O2S B12058663 Sulfazamet-13C6

Sulfazamet-13C6

Cat. No.: B12058663
M. Wt: 334.35 g/mol
InChI Key: MTERSQYMYBGZTP-LQVUGBGWSA-N
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Description

Sulfazamet-13C6: is a compound that is isotopically labeled with carbon-13. It is a derivative of sulfamethazine, which is a sulfonamide antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. The isotopic labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfazamet-13C6 involves the incorporation of carbon-13 into the molecular structure of sulfamethazine. This can be achieved through several synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the successful incorporation of the isotopic label.

Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized equipment and facilities designed for the handling of isotopically labeled compounds. The production process must also adhere to strict regulatory standards to ensure the safety and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Sulfazamet-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

Sulfazamet-13C6 has a wide range of scientific research applications, including:

    Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.

    Biology: Employed in metabolic studies to understand the biochemical pathways in living organisms.

    Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of Sulfazamet-13C6 is similar to that of sulfamethazine. It inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition prevents the formation of tetrahydrofolic acid, which is essential for bacterial growth and replication. The isotopic labeling with carbon-13 does not alter the mechanism of action but allows for detailed tracing and analysis in research studies.

Comparison with Similar Compounds

    Sulfamethazine: The parent compound of Sulfazamet-13C6, used as an antibacterial agent.

    Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.

    Sulfamerazine: A sulfonamide with a slightly different structure but similar antibacterial properties.

Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications. This labeling allows for precise tracing and analysis of metabolic pathways, making it a powerful tool in scientific studies.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

334.35 g/mol

IUPAC Name

4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

InChI

InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3/i7+1,8+1,9+1,10+1,13+1,15+1

InChI Key

MTERSQYMYBGZTP-LQVUGBGWSA-N

Isomeric SMILES

CC1=NN(C(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3

Origin of Product

United States

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